[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate
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Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate, hereafter referred to as CMT, is a synthetic compound with a wide range of applications in scientific research. CMT is a derivative of the triazole group, and has a unique structure that makes it a versatile tool for studying biochemical and physiological processes. It has been used in laboratory experiments to study the effects of various types of drugs, as well as the effects of environmental pollutants. CMT has also been used to investigate the mechanisms of action of various drugs and pollutants, as well as to study the physiological and biochemical effects of various compounds.
Scientific Research Applications
- Given the escalating problem of microbial resistance, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can aid in combating drug-resistant infections .
- The World Health Organization (WHO) has identified critical-priority bacteria, emphasizing the urgency of finding effective solutions .
Antibacterial Activity
Drug Resistance Combat
Pharmaceutical Chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to inhibit mitochondrial respiration .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways due to their ability to bind to multiple receptors .
Pharmacokinetics
Similar compounds have been found to have good translaminar movement through the leaf, resulting in disease control on both leaf surfaces .
Result of Action
Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-12-4-2-3-5-16(12)19-17(23)24-11-14-10-22(21-20-14)15-8-6-13(18)7-9-15/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNBGHLERXPZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate |
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